3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile
Description
3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a piperazine ring, and a pyrazine ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
3-[4-[2-(furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-12-10-20(16-14(9-17)18-3-4-19-16)5-6-21(12)15(22)8-13-2-7-23-11-13/h2-4,7,11-12H,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEQFHLJBZPXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)CC2=COC=C2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Furan-3-yl Acetyl Intermediate: This step involves the acetylation of furan using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of the Piperazine Derivative: The next step involves the reaction of the furan-3-yl acetyl intermediate with 3-methylpiperazine under reflux conditions in an appropriate solvent like ethanol.
Formation of the Pyrazine Ring: The final step involves the cyclization of the intermediate with 2-cyanopyrazine under basic conditions, typically using sodium hydroxide in a polar solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the piperazine and pyrazine rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-[2-(Furan-2-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile: Similar structure but with a furan-2-yl group.
3-[4-[2-(Thiophen-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
3-[4-[2-(Pyridin-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. The presence of the furan-3-yl group, in particular, contributes to its unique reactivity and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
